Cas no 1332530-16-1 (8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)

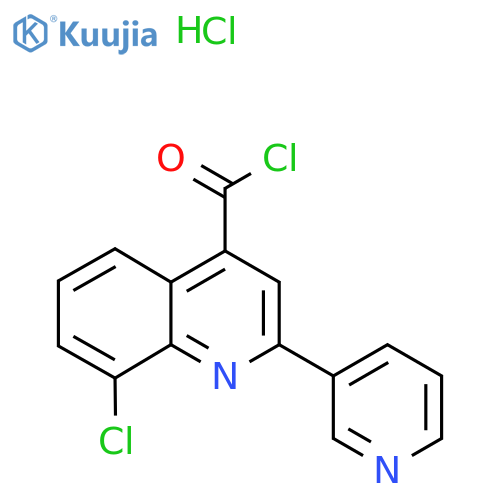

1332530-16-1 structure

商品名:8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

CAS番号:1332530-16-1

MF:C15H9Cl3N2O

メガワット:339.603760480881

MDL:MFCD18205934

CID:4695066

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 化学的及び物理的性質

名前と識別子

-

- 8-chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

- 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride

- 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)

- 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

-

- MDL: MFCD18205934

- インチ: 1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H

- InChIKey: URCDPPNBERIFFP-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=C(C(=O)Cl)C=C(C3C=NC=CC=3)N=C21.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 366

- トポロジー分子極性表面積: 42.8

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB378822-10 g |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332530-16-1 | 10g |

€1,008.00 | 2022-06-10 | ||

| Matrix Scientific | 060256-500mg |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride |

1332530-16-1 | 500mg |

$158.00 | 2023-09-08 | ||

| abcr | AB378822-5 g |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332530-16-1 | 5g |

€618.00 | 2022-06-10 | ||

| abcr | AB378822-500mg |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332530-16-1 | 500mg |

€205.00 | 2024-07-24 | ||

| abcr | AB378822-1 g |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332530-16-1 | 1g |

€228.00 | 2022-06-10 | ||

| abcr | AB378822-10g |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332530-16-1 | 10g |

€1037.00 | 2024-07-24 | ||

| Ambeed | A392489-1g |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride |

1332530-16-1 | 98+% | 1g |

$178.0 | 2024-04-24 | |

| abcr | AB378822-500 mg |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332530-16-1 | 500MG |

€195.40 | 2022-06-10 | ||

| abcr | AB378822-1g |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332530-16-1 | 1g |

€237.00 | 2024-07-24 | ||

| abcr | AB378822-5g |

8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332530-16-1 | 5g |

€637.00 | 2024-07-24 |

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 関連文献

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

1332530-16-1 (8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1332530-16-1)8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

清らかである:99%

はかる:1g

価格 ($):160.0